molecular formula C17H18ClN3O2 B12771272 N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide CAS No. 2514697-21-1

N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide

Cat. No.: B12771272
CAS No.: 2514697-21-1
M. Wt: 331.8 g/mol
InChI Key: JPHNKKCOXHPREM-UHFFFAOYSA-N
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Description

N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C17H18ClN3O2. It is known for its applications in medicinal chemistry, particularly as an impurity in the synthesis of certain antidepressants . The compound features a piperazine ring, which is a common structural motif in many pharmaceuticals due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide typically involves the reaction of 2-(4-chlorophenoxy)aniline with piperazine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent like dimethylformamide (DMF) and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typical.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Phenol derivatives from the chlorophenoxy group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studies on receptor binding and enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of certain antidepressants and other pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may underlie its therapeutic effects.

Comparison with Similar Compounds

Uniqueness: N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide is unique due to the presence of both the chlorophenoxy and piperazine moieties, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-13-5-7-14(8-6-13)23-16-4-2-1-3-15(16)20-17(22)21-11-9-19-10-12-21/h1-8,19H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHNKKCOXHPREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2514697-21-1
Record name N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2514697211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(4-CHLOROPHENOXY)PHENYL)PIPERAZINE-1-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA590E7L17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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